![molecular formula C25H27NO8 B14644092 Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy- CAS No. 54921-80-1](/img/structure/B14644092.png)
Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-]: is a complex organic compound characterized by its unique molecular structure. This compound is notable for its aromatic benzene rings and the presence of nitro and methoxy groups, which contribute to its distinct chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with dimedone under specific conditions. The reaction mixture is stirred at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes and the use of advanced chemical reactors to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicine, the compound and its derivatives are explored for their potential therapeutic applications, particularly in drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s reactivity and interaction with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,1’-[(4-methylphenyl)thio]methylene]bis-
- Benzenamine, 4,4’-methylenebis-
- Benzene, 1-methyl-4-(1-methylethenyl)-
Uniqueness: Benzene, 1,1’-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-] is unique due to the presence of both nitro and multiple methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical and biological applications .
Eigenschaften
CAS-Nummer |
54921-80-1 |
|---|---|
Molekularformel |
C25H27NO8 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
1,3,5-trimethoxy-2-[(4-nitrophenyl)-(2,4,6-trimethoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C25H27NO8/c1-29-17-11-19(31-3)24(20(12-17)32-4)23(15-7-9-16(10-8-15)26(27)28)25-21(33-5)13-18(30-2)14-22(25)34-6/h7-14,23H,1-6H3 |
InChI-Schlüssel |
XIWVKYWXKOWCFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
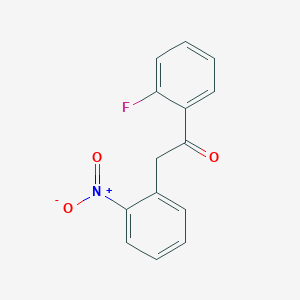

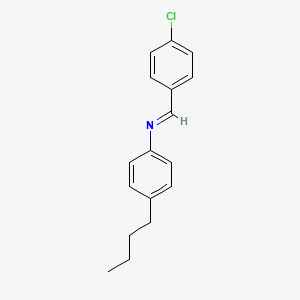
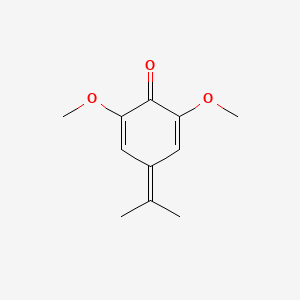
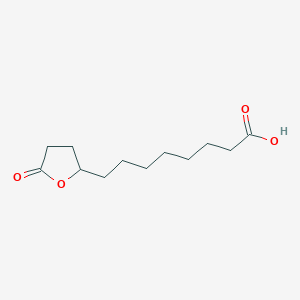
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)

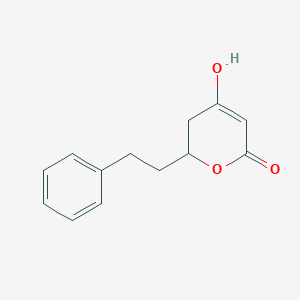

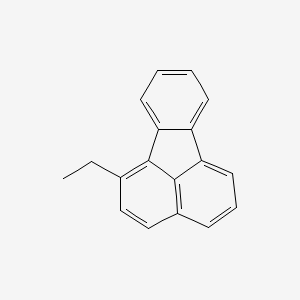
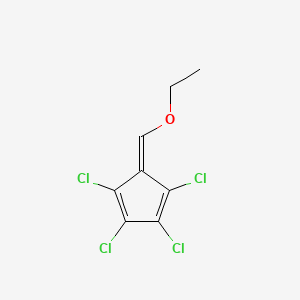
![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)
